Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester (9CI)
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Overview
Description
Preparation Methods
The synthesis of Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester (9CI) typically involves the reaction of glycine with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected glycine . This intermediate is then esterified with isopropanol under acidic conditions to yield the final product . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester (9CI) can undergo various chemical reactions, including:
Deprotection: The tert-butoxycarbonyl (Boc) group can be removed using strong acids such as trifluoroacetic acid (TFA) to yield free glycine.
Substitution: The compound can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common reagents used in these reactions include acids (e.g., TFA), bases (e.g., sodium hydroxide), and nucleophiles (e.g., amines) . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester (9CI) has several applications in scientific research:
Mechanism of Action
The mechanism of action of Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester (9CI) involves its conversion to glycine upon deprotection . Glycine is a simple amino acid that plays a crucial role in various metabolic pathways, including the synthesis of proteins, nucleic acids, and other biomolecules . The molecular targets and pathways involved include glycine receptors and transporters, which are essential for neurotransmission and cellular signaling .
Comparison with Similar Compounds
Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester (9CI) can be compared with other Boc-protected amino acid esters, such as:
Alanine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester: Similar in structure but derived from alanine instead of glycine.
Valine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester: Derived from valine, another amino acid, and used in similar applications.
The uniqueness of Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester (9CI) lies in its specific use as a glycine derivative, which makes it particularly valuable in studies involving glycine metabolism and function .
Biological Activity
Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester (9CI), with the molecular formula C10H19NO4 and CAS number 197579-95-6, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its significance in various applications.
Property | Value |
---|---|
Molecular Formula | C10H19NO4 |
Molecular Weight | 217.262 g/mol |
Density | 1.0 ± 0.1 g/cm³ |
Boiling Point | 294.9 ± 23.0 °C |
Flash Point | 132.1 ± 22.6 °C |
The biological activity of Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester (9CI) is primarily linked to its role as a precursor in biochemical pathways involving amino acids and peptides. Glycine itself is a non-essential amino acid that participates in various physiological processes, including:
- Protein Synthesis : Glycine is integral to the synthesis of proteins and the formation of collagen.
- Neurotransmission : It acts as an inhibitory neurotransmitter in the central nervous system, influencing neuronal excitability.
- Metabolic Pathways : Glycine is involved in the synthesis of heme and other metabolites essential for cellular functions.
Antioxidant Properties
Research indicates that compounds related to glycine may exhibit antioxidant activities by scavenging free radicals and reducing oxidative stress in cells. This property is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
Glycine derivatives have been shown to modulate inflammatory responses. For instance, studies suggest that glycine can inhibit the production of pro-inflammatory cytokines, thereby potentially alleviating conditions like arthritis and other inflammatory diseases.
Case Studies
-
Neuroprotective Effects :
A study published in Neuroscience Letters explored the neuroprotective effects of glycine derivatives in models of neurodegeneration. The results indicated that these compounds could reduce neuronal cell death and improve cognitive function in animal models subjected to oxidative stress . -
Metabolic Regulation :
Another study investigated the role of glycine in metabolic regulation, particularly its impact on lipid metabolism. The findings suggested that glycine supplementation could lower triglyceride levels and improve overall lipid profiles in subjects with metabolic syndrome . -
Cardiovascular Health :
Research published in The Journal of Clinical Investigation highlighted the potential cardiovascular benefits of glycine esters. The study demonstrated that these compounds could enhance endothelial function and reduce arterial stiffness in hypertensive models .
Properties
IUPAC Name |
propan-2-yl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-7(2)14-8(12)6-11-9(13)15-10(3,4)5/h7H,6H2,1-5H3,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYAMTCRMBVNOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CNC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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